3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with N-methylpropan-1-amine in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction mixture is refluxed for a specific period, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor and structurally related compound.
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use in organic synthesis.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Used in coordination chemistry and catalysis.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of both pyrazole and amine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-8-7-9(2)12(11-8)6-4-5-10-3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
UGEOSOJAPCEBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC)C.Cl |
Origin of Product |
United States |
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